molecular formula C10H13N5O5 B518367 5-Azidomethyl-2'-deoxyuridine CAS No. 59090-48-1

5-Azidomethyl-2'-deoxyuridine

Cat. No.: B518367
CAS No.: 59090-48-1
M. Wt: 283.24 g/mol
InChI Key: JKSAKMHLWMCADM-UHFFFAOYSA-N
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Description

5-Azidomethyl-2’-deoxyuridine is a nucleoside analog that has gained significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to thymidine, with an azidomethyl group attached at the 5-position of the deoxyuridine molecule. This modification allows it to be incorporated into DNA, making it a valuable tool for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidomethyl-2’-deoxyuridine typically involves the modification of 2’-deoxyuridineThis can be achieved through a series of chemical reactions, including halogenation followed by nucleophilic substitution with sodium azide .

Industrial Production Methods: While specific industrial production methods for 5-Azidomethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process may be optimized for higher yields and purity, with stringent quality control measures in place to ensure consistency and safety .

Mechanism of Action

5-Azidomethyl-2’-deoxyuridine is incorporated into replicating DNA in place of its natural analog, thymidine. Once incorporated, it can be detected using bioorthogonal reactions such as CuAAC and SPAAC. These reactions allow for the visualization of DNA synthesis and other cellular processes involving DNA . The azide group provides a handle for further chemical modifications, enabling the study of various biological pathways and interactions .

Comparison with Similar Compounds

Uniqueness: 5-Azidomethyl-2’-deoxyuridine is unique in its ability to be detected using both CuAAC and SPAAC reactions, providing flexibility in experimental design. Unlike BrdU, it does not require antibody-based detection, and unlike EdU, it can be used in copper-free conditions, reducing cytotoxicity .

Properties

IUPAC Name

5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSAKMHLWMCADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974547
Record name 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59090-48-1
Record name NSC259913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azidomethyl-2'-deoxyuridine
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